Ammonium bis(2,3-dibromopropyl) phosphate
CAS No.: 34432-82-1
Cat. No.: VC18389755
Molecular Formula: C6H14Br4NO4P
Molecular Weight: 514.77 g/mol
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Specification
| CAS No. | 34432-82-1 |
|---|---|
| Molecular Formula | C6H14Br4NO4P |
| Molecular Weight | 514.77 g/mol |
| IUPAC Name | azane;bis(2,3-dibromopropyl) hydrogen phosphate |
| Standard InChI | InChI=1S/C6H11Br4O4P.H3N/c7-1-5(9)3-13-15(11,12)14-4-6(10)2-8;/h5-6H,1-4H2,(H,11,12);1H3 |
| Standard InChI Key | HUNCOJQSARNBJJ-UHFFFAOYSA-N |
| Canonical SMILES | C(C(CBr)Br)OP(=O)(O)OCC(CBr)Br.N |
Introduction
Chemical Identity and Structural Characteristics
Ammonium bis(2,3-dibromopropyl) phosphate is an ammonium salt derivative of bis(2,3-dibromopropyl) phosphoric acid. Its molecular formula is C₆H₁₄Br₄NO₄P, with a molecular weight of 514.77 g/mol . The compound features two 2,3-dibromopropyl groups esterified to a phosphate core, with the ammonium cation neutralizing the phosphate group’s acidic hydrogen (Figure 1).
Table 1: Key Chemical Identifiers
The compound’s structural analogs, such as tris(2,3-dibromopropyl) phosphate (TDBPP), have been extensively studied as flame retardants, though ammonium bis(2,3-dibromopropyl) phosphate distinguishes itself through its ionic character and reduced bromine content .
Synthesis and Industrial Production
While no direct synthesis protocols for ammonium bis(2,3-dibromopropyl) phosphate are publicly documented, its production likely involves modifications to established methods for TDBPP. A seminal patent (US3046297A) outlines the synthesis of TDBPP via the reaction of phosphorus oxychloride (POCl₃) with 2,3-dibromopropanol in the presence of aromatic tertiary amines (e.g., pyridine) and inert solvents like benzene .
Key Reaction Parameters for Analog Synthesis (TDBPP):
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Molar Ratios: 2.9–3.0 moles 2,3-dibromopropanol per mole POCl₃ .
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Temperature: 0–85°C during POCl₃ addition, followed by 1–15 hours of agitation .
For the ammonium derivative, neutralization of bis(2,3-dibromopropyl) phosphoric acid with ammonia or ammonium hydroxide is hypothesized as a final step. Post-synthetic purification typically involves aqueous washes to remove amine hydrochlorides, followed by solvent distillation .
Physicochemical Properties
Limited experimental data exist for ammonium bis(2,3-dibromopropyl) phosphate, but inferences can be drawn from its molecular structure and analogs:
Predicted Properties:
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to ionic character; limited solubility in water.
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Thermal Stability: Likely decomposes above 200°C, releasing hydrogen bromide (HBr) and phosphorus oxides.
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Hygroscopicity: Expected to exhibit moisture absorption due to ammonium salt formation .
Comparative Analysis with TDBPP:
| Property | Ammonium Bis(2,3-Dibromopropyl) Phosphate | Tris(2,3-Dibromopropyl) Phosphate |
|---|---|---|
| Bromine Content | ~62% | ~69% |
| Ionic Character | Ionic (ammonium salt) | Non-ionic |
| Flame Retardancy Mechanism | Solid-phase radical quenching | Gas-phase radical scavenging |
Research Gaps and Future Directions
Critical unknowns include:
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Synthetic Optimization: Scalable protocols for ammonium salt production.
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Toxicokinetics: Absorption, distribution, and metabolism in mammalian systems.
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Environmental Fate: Degradation pathways and ecotoxicological impacts.
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